molecular formula C18H16N4O B2473384 3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea CAS No. 2034463-92-6

3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea

Cat. No.: B2473384
CAS No.: 2034463-92-6
M. Wt: 304.353
InChI Key: IZBPNQUXQQBACW-UHFFFAOYSA-N
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Description

3-{[2,4’-Bipyridine]-5-yl}-1-(2-methylphenyl)urea is a complex organic compound that features a bipyridine moiety and a urea functional group. Bipyridine derivatives are known for their versatility in coordination chemistry, serving as ligands for various metal complexes. The presence of the urea group adds to the compound’s potential for hydrogen bonding and interaction with biological molecules.

Mechanism of Action

Target of Action

Bipyridines, in general, are known to be excellent ligands in coordination chemistry . They can interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .

Mode of Action

Bipyridines are known to strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system . This coordination can result in changes at the molecular level, potentially affecting the function of the target molecules .

Biochemical Pathways

Bipyridines are known to be involved in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . These applications suggest that bipyridines may affect a wide range of biochemical pathways.

Pharmacokinetics

The solubility of bipyridines in organic solvents and their slight solubility in water may influence their absorption and distribution in the body

Result of Action

The strong coordination of bipyridines with metal centers can lead to changes at the molecular level, potentially affecting the function of the target molecules .

Action Environment

It is known that the solid-state form of a given organic compound can exist in more than one form, and these various solid forms normally show different physicochemical properties and may coexist under some pressure and temperature conditions . This suggests that environmental factors such as temperature and pressure could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-(2-methylphenyl)urea typically involves the coupling of a bipyridine derivative with an isocyanate. One common method is the reaction of 2,4’-bipyridine-5-amine with 2-methylphenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves metal-catalyzed coupling reactions. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are frequently employed. These reactions typically require palladium or nickel catalysts and can be optimized for large-scale production by adjusting parameters like temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

3-{[2,4’-Bipyridine]-5-yl}-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the urea group under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

3-{[2,4’-Bipyridine]-5-yl}-1-(2-methylphenyl)urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2,4’-Bipyridine]-5-yl}-1-(2-methylphenyl)urea is unique due to the presence of both a bipyridine moiety and a urea group. This combination allows for versatile interactions with both metal ions and biological molecules, making it valuable in a wide range of applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13-4-2-3-5-16(13)22-18(23)21-15-6-7-17(20-12-15)14-8-10-19-11-9-14/h2-12H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBPNQUXQQBACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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